molecular formula C6H7N3O4 B14080989 Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- CAS No. 10082-57-2

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-

Cat. No.: B14080989
CAS No.: 10082-57-2
M. Wt: 185.14 g/mol
InChI Key: SSLSOYGVRPQMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- can be compared with other similar compounds, such as:

    Urea derivatives: These compounds share the urea functional group and may have similar biological activities.

    Imides: Compounds with imide groups may have comparable chemical reactivity and applications.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may be used in similar research contexts.

Properties

CAS No.

10082-57-2

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

N-(2,4,6-trioxo-1,3-diazinan-5-yl)acetamide

InChI

InChI=1S/C6H7N3O4/c1-2(10)7-3-4(11)8-6(13)9-5(3)12/h3H,1H3,(H,7,10)(H2,8,9,11,12,13)

InChI Key

SSLSOYGVRPQMBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)NC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.